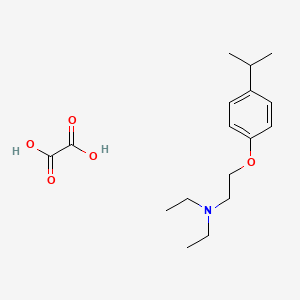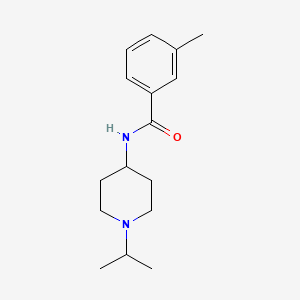
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide, also known as A-836,339, is a synthetic compound that belongs to the class of opioid receptor ligands. It is a selective agonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain, reward, and addiction. A-836,339 has been the subject of several scientific studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in research.
作用机制
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide binds selectively to the mu-opioid receptor, which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. Activation of the mu-opioid receptor by N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide leads to the inhibition of neurotransmitter release, particularly of substance P, which is involved in the transmission of pain signals. This results in analgesia and antinociception. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and physiological effects:
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been shown to have potent analgesic and antinociceptive effects in preclinical studies. It has also been shown to induce dose-dependent increases in locomotor activity, which is indicative of its potential for abuse and dependence. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has several advantages for use in laboratory experiments. It is a selective agonist of the mu-opioid receptor, which allows for the specific investigation of this receptor's role in pain and addiction. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide is also highly potent and efficacious, which allows for the investigation of its effects at low concentrations. However, N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has limitations in terms of its potential for abuse and dependence, which must be carefully considered when designing experiments.
未来方向
There are several potential future directions for research on N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide. One area of investigation could be the development of novel mu-opioid receptor agonists that have reduced potential for abuse and dependence. Another area of investigation could be the development of mu-opioid receptor antagonists that could be used to treat opioid addiction. Additionally, further research could be conducted to investigate the role of the mu-opioid receptor in pain and addiction, and to develop new therapies that target this receptor.
合成方法
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide can be synthesized using a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpiperidine in the presence of a base to yield the desired product. The final compound is purified using chromatographic techniques to obtain a high degree of purity.
科学研究应用
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been used in several scientific studies to investigate the role of mu-opioid receptors in pain and addiction. It has been shown to be a potent and selective agonist of the mu-opioid receptor, with high affinity and efficacy. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been used in preclinical studies to evaluate its analgesic and antinociceptive effects, as well as its potential for abuse and dependence.
属性
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18-9-7-15(8-10-18)17-16(19)14-6-4-5-13(3)11-14/h4-6,11-12,15H,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXYXXDDELDRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

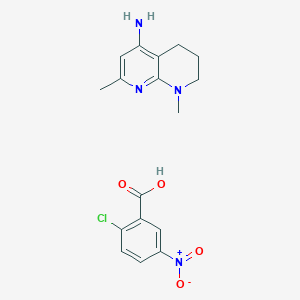
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
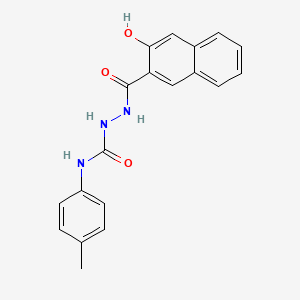
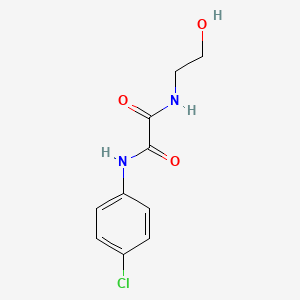
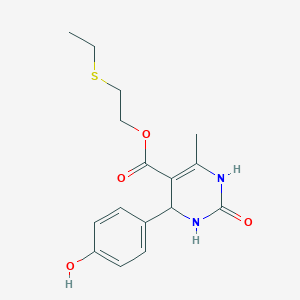
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)


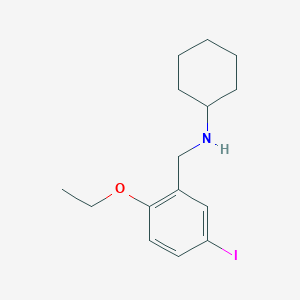
![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)

